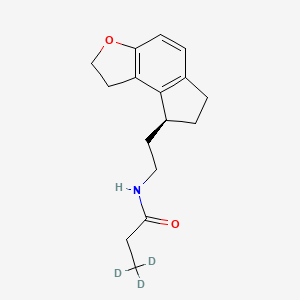

Ramelteon-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H21NO2 |

|---|---|

Poids moléculaire |

262.36 g/mol |

Nom IUPAC |

3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3 |

Clé InChI |

YLXDSYKOBKBWJQ-JHFOHIRNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |

SMILES canonique |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ramelteon-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ramelteon-d3, focusing on its molecular interactions, signaling pathways, and the pharmacological implications of its isotopic substitution. This document synthesizes data from preclinical and clinical studies of the parent compound, ramelteon, and integrates the established principles of deuteration in drug development.

Introduction: Ramelteon and the Role of Deuteration

Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It mimics the natural sleep-promoting effects of endogenous melatonin by acting on receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[3][4] this compound is a deuterated analog of ramelteon, meaning specific hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5]

The primary rationale for deuteration is to favorably alter a drug's pharmacokinetic profile through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a site of metabolism can significantly slow this process.[1] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by altering metabolite formation.

Core Mechanism of Action: Selective Melatonin Receptor Agonism

The fundamental mechanism of action for this compound is identical to that of ramelteon. It functions as a full agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[1][4]

-

MT1 Receptor: Activation of the MT1 receptor is believed to be responsible for the suppression of neuronal firing in the SCN, leading to the promotion of sleepiness and sleep onset.[3][6]

-

MT2 Receptor: Activation of the MT2 receptor is thought to mediate the phase-shifting effects of melatonin on the circadian rhythm, helping to realign the sleep-wake cycle.[3][7]

Ramelteon exhibits high selectivity for MT1 and MT2 receptors with negligible affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, serotonin, and opioids.[4][8] This high selectivity accounts for its favorable safety profile, lacking the abuse potential, dependence, or withdrawal symptoms associated with other hypnotic classes.[8][9]

Intracellular Signaling Pathway

Upon binding of ramelteon to the MT1 or MT2 receptor, the receptor undergoes a conformational change, activating its associated inhibitory G-protein (Gαi). This activation initiates a signaling cascade:

-

The Gαi subunit dissociates from the βγ subunit.

-

The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][10]

The reduction in cAMP levels subsequently modulates the activity of downstream effectors like protein kinase A (PKA), ultimately altering neuronal firing rates in the SCN and promoting sleep.[11] Studies have also suggested that ramelteon's actions may involve other signaling pathways, such as the suppression of the TNF-α/NF-κB pathway, which could contribute to anti-inflammatory effects.

Pharmacological Properties: Quantitative Data

Ramelteon demonstrates higher binding affinity for melatonin receptors compared to melatonin itself.[1] Its major metabolite, M-II, is also pharmacologically active, though less potent than the parent compound.[4]

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) |

|---|---|---|---|

| Ramelteon | Human MT1 | 14[12][13] | 21.2[4][12] |

| Human MT2 | 112[12][13] | 53.4[4][12] | |

| MT3 (Quinone Reductase 2) | 2,650,000[12] | - | |

| Melatonin | Human MT1 | ~84 (6x lower than Ramelteon)[4] | 77.8[4] |

| Human MT2 | ~1792 (16x lower than Ramelteon)[1] | 904.0[4] | |

| M-II (Metabolite) | Human MT1 | ~208[1] | 17-25x less potent than Ramelteon[4] |

| | Human MT2 | ~1470[1] | 17-25x less potent than Ramelteon[4] |

Pharmacokinetics and the Impact of Deuteration

Ramelteon undergoes rapid and extensive first-pass metabolism, resulting in very low oral bioavailability (1.8%).[9] Metabolism is primarily mediated by CYP1A2 (major), with minor contributions from CYP2C and CYP3A4 enzymes.[2][9] The primary metabolic pathways are oxidation via hydroxylation and carbonylation.[9]

The deuteration in this compound is strategically placed to slow this rapid metabolism. By strengthening the chemical bonds at key metabolic sites, the KIE is expected to reduce the rate of breakdown by CYP1A2.

Expected Pharmacokinetic Changes in this compound (vs. Ramelteon):

-

Increased Half-Life (t½): Slower metabolism would prolong the presence of the active drug in circulation.

-

Increased Bioavailability (F): A reduction in first-pass metabolism would allow more of the administered dose to reach systemic circulation.

-

Increased Cmax and AUC: Higher peak plasma concentration and overall drug exposure are anticipated.

-

Altered Metabolite Profile: The formation rate of metabolites, including the active M-II, would be reduced.

Table 2: Pharmacokinetic Parameters of Ramelteon

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Total Absorption | ≥84% | [8][9] |

| Oral Bioavailability | 1.8% | [9] |

| Tmax (fasted) | ~0.75 hours | [9] |

| Distribution | ||

| Protein Binding | ~82% (mainly albumin) | [9] |

| Metabolism | ||

| Primary Enzyme | CYP1A2 | [8][9] |

| Minor Enzymes | CYP2C family, CYP3A4 | [9] |

| Active Metabolite | M-II | [9] |

| Elimination | ||

| Elimination Half-life (t½) | 1 - 2.6 hours | [9] |

| M-II Half-life (t½) | 2 - 5 hours | [9] |

| Excretion | ~84% urine, ~4% feces |[9] |

Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize the pharmacology of ramelteon.

Radioligand Receptor Binding Assay

This assay quantifies the affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Preparation of Membranes: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The membranes are washed and stored at -80°C.[14]

-

Assay Incubation: Thawed cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).[14]

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[14]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., melatonin). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby determining its functional potency (IC50 or EC50).

Methodology:

-

Cell Culture: Whole CHO cells expressing MT1 or MT2 receptors are plated in multi-well plates (e.g., 384-well) and cultured overnight.

-

Cell Stimulation: The cell culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production.[4][15]

-

Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells. The agonist activity of the compound will inhibit the forskolin-stimulated cAMP production.[4]

-

Cell Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, often based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology.[15][16]

-

Data Analysis: The signal generated is inversely proportional to the cAMP concentration. A standard curve is used to convert the signal to cAMP concentration. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP level, is calculated.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ramelteon - Wikipedia [en.wikipedia.org]

- 10. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. glpbio.com [glpbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ramelteon-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ramelteon-d3, a deuterated analog of the melatonin receptor agonist, Ramelteon. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting data in a clear and accessible format to support research and development activities.

Introduction

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors and is utilized in the treatment of insomnia. Deuterium-labeled analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays due to their similar chemical properties and distinct mass from the parent drug. This guide outlines a practical synthetic route to this compound and the expected analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved by introducing the deuterium labels in the final step of the Ramelteon synthesis, specifically during the acylation of the key amine intermediate. This strategy leverages the readily available advanced intermediate of Ramelteon.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine. The first step is the preparation of the deuterated acylating agent, propionyl-d3 chloride, followed by the amidation reaction to yield this compound.

Experimental Protocols

Step 1: Synthesis of Propionyl-d3 chloride

Propionyl-d3 chloride can be prepared from commercially available propionic-d3 acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Materials:

-

Propionic-d3 acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

-

-

Procedure:

-

To a solution of propionic-d3 acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude propionyl-d3 chloride can be used directly in the next step or purified by distillation.

-

Step 2: Synthesis of this compound

The final step involves the acylation of the amine intermediate with the prepared propionyl-d3 chloride.[1]

-

Materials:

-

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

-

Propionyl-d3 chloride

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine in anhydrous DCM and cool the solution to 0 °C.

-

Add the non-nucleophilic base (1.5 equivalents) to the solution.

-

Slowly add a solution of propionyl-d3 chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Characterization of this compound

The successful synthesis and purity of this compound must be confirmed through various analytical techniques. The key methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Analytical Data

While specific experimental data for this compound is not widely published, the expected data can be predicted based on the structure and known data for Ramelteon.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₈D₃NO₂ |

| Molecular Weight | 262.36 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | ≥ 98% |

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.1 | d | 1H | Aromatic CH | |

| ~6.8 | d | 1H | Aromatic CH | |

| ~5.8 | t | 1H | NH | |

| ~4.6 | t | 2H | O-CH₂ | |

| ~3.5 | m | 2H | N-CH₂ | |

| ~3.2 | t | 2H | Ar-CH₂ | |

| ~2.9 | m | 1H | CH (chiral center) | |

| ~2.7 | m | 2H | CH₂ | |

| ~2.2 | q | 0H | CO-CH₂ (deuterated) | The signal for the methylene protons of the propionyl group is expected to be absent or significantly reduced. |

| ~1.1 | t | 0H | CH₃ (deuterated) | The signal for the methyl protons of the propionyl group is expected to be absent or significantly reduced. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Chemical Shift (ppm) | Assignment | Notes |

| ~173 | C=O | |

| ~158 | Aromatic C-O | |

| ~138 | Aromatic C | |

| ~131 | Aromatic C | |

| ~128 | Aromatic CH | |

| ~125 | Aromatic C | |

| ~111 | Aromatic CH | |

| ~71 | O-CH₂ | |

| ~42 | N-CH₂ | |

| ~39 | CH (chiral center) | |

| ~37 | Ar-CH₂ | |

| ~30 | CH₂ | |

| ~29 | CO-CH₂ (deuterated) | The signal for the methylene carbon of the propionyl group may appear as a multiplet with reduced intensity due to C-D coupling. |

| ~10 | CH₃ (deuterated) | The signal for the methyl carbon of the propionyl group may appear as a multiplet with reduced intensity due to C-D coupling. |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Predicted m/z | Notes |

| ESI+ | [M+H]⁺ | 263.19 | The molecular ion peak is expected to be shifted by +3 mass units compared to unlabeled Ramelteon (m/z 260.17). |

| ESI+ | [M+Na]⁺ | 285.17 | The sodium adduct is also expected to show a +3 mass unit shift. |

| MS/MS Fragments | Varies | Varies | Fragmentation pattern will be similar to Ramelteon, but fragments containing the deuterated propionyl group will exhibit a corresponding mass shift. |

Characterization Workflow

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on a late-stage deuterium labeling strategy. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target molecule. This information is intended to facilitate the use of this compound as a reliable internal standard in various research and drug development applications.

References

A Technical Guide to the Melatonin Receptor Binding Affinity of Ramelteon-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Ramelteon-d3 for the melatonin receptors MT1 and MT2. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.

A Note on this compound: this compound is a deuterated isotopologue of Ramelteon. In drug development, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—is primarily employed to alter a drug's pharmacokinetic profile, typically by reducing the rate of metabolic breakdown.[1][2] This modification of the carbon-hydrogen bond to a stronger carbon-deuterium bond can lead to a longer half-life.[1] Crucially, this isotopic substitution is not expected to significantly alter the pharmacodynamic properties of the molecule, such as its shape, size, or affinity for its target receptors.[1][2][3] Therefore, the binding affinity data for Ramelteon presented herein is considered a direct and accurate surrogate for the binding affinity of this compound.

Quantitative Binding and Functional Affinity Data

Ramelteon is a potent and highly selective agonist for the MT1 and MT2 melatonin receptors.[4] Its affinity is significantly higher than that of endogenous melatonin, demonstrating its robust interaction with the receptor binding pocket.[4][5] The compound shows extremely weak affinity for the MT3 binding site and no measurable affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, and opiates, highlighting its specific mechanism of action.[4][6]

The binding and functional parameters, determined using recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells, are summarized below.

| Parameter | Receptor | Value (pM) | Compound | Notes |

| Binding Affinity (Ki) | MT1 | 14.0[4][7] | Ramelteon | Determined by radioligand competition assay.[4] |

| MT2 | 112[4][7] | Ramelteon | Demonstrates ~8-fold selectivity for MT1 over MT2.[4][7] | |

| Functional Activity (IC50) | MT1 | 21.2[7][8] | Ramelteon | Inhibition of forskolin-stimulated cAMP production.[4][7][8] |

| MT2 | 53.4[7][8] | Ramelteon | Inhibition of forskolin-stimulated cAMP production.[7][8] |

Melatonin Receptor Signaling Pathway

Both MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[9][10] Upon agonist binding, such as by Ramelteon, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to the second messenger cyclic AMP (cAMP), leading to downstream cellular effects that regulate sleep and circadian rhythms.[8][9][10]

Experimental Protocols

The binding affinity (Ki) of Ramelteon is typically determined using a competitive radioligand binding assay. The functional activity (IC50) is assessed via a functional assay measuring the inhibition of cAMP production.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (Ramelteon) by measuring how effectively it competes with a radiolabeled ligand for binding to the target receptor.

-

Receptor Source : Cell membranes are prepared from CHO cells stably expressing recombinant human MT1 or MT2 receptors.[4][11]

-

Radioligand : 2-[125I]-iodomelatonin, a high-affinity radioligand for melatonin receptors, is used at a fixed concentration (e.g., 40 pM).[11]

-

Assay Buffer : A typical buffer is 50 mM Tris-HCl (pH 7.4) containing magnesium and EDTA.[12]

-

Procedure :

-

Incubation : Receptor membranes are incubated with the radioligand and a range of concentrations of unlabeled Ramelteon.[11]

-

Equilibrium : The mixture is incubated to allow the binding to reach equilibrium (e.g., 150 minutes at 25°C).[11][13]

-

Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[11][13]

-

Washing : The filters are washed with ice-cold buffer to remove any remaining non-specifically bound radioligand.[11][13]

-

Quantification : The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.[11][13]

-

-

Data Analysis :

-

Competition Curve : A plot is generated showing the percentage of radioligand binding versus the concentration of Ramelteon.

-

IC50 Determination : The concentration of Ramelteon that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from this curve.

-

Ki Calculation : The IC50 value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Functional Assay: cAMP Inhibition

This assay measures the ability of Ramelteon to act as an agonist by quantifying its effect on the receptor's signaling pathway.

-

Cell Line : CHO cells expressing human MT1 or MT2 receptors are used.[4]

-

Procedure :

-

Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.[4]

-

The stimulated cells are then treated with varying concentrations of Ramelteon.

-

Ramelteon's agonistic action at the Gi-coupled MT1/MT2 receptors inhibits the forskolin-stimulated adenylyl cyclase activity.[4][8]

-

The resulting concentration of intracellular cAMP is measured.

-

-

Data Analysis : The concentration of Ramelteon that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined, providing a measure of its functional potency.[8]

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 11. apexbt.com [apexbt.com]

- 12. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

Technical Guide: Pharmacokinetics of Ramelteon in Animal Models and the Role of Ramelteon-d3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) approved for the treatment of insomnia. Its pharmacokinetic (PK) profile is characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability. Preclinical studies in animal models, including rats, dogs, and monkeys, were foundational in establishing its safety and metabolic profile, guiding the design of human clinical trials. This document provides an in-depth overview of the pharmacokinetics of Ramelteon, with a focus on data derived from key animal models. It also details the critical role of its deuterated analogue, Ramelteon-d3, in the bioanalytical methods required for accurate quantification. While detailed quantitative PK parameters from these preclinical studies are not widely published in a comparative format, this guide synthesizes available information from regulatory submissions and scientific literature to provide a comprehensive overview.

Mechanism of Action & Signaling Pathway

Ramelteon is a tricyclic synthetic analog of melatonin that acts as a full agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain. The SCN is the body's "master clock" that regulates circadian rhythms, including the sleep-wake cycle.[1] The activity of Ramelteon at these receptors is believed to contribute to its sleep-promoting properties.[1] Unlike many traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates.[1]

The binding of Ramelteon to MT1 and MT2 receptors initiates a G-protein coupled signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream neuronal firing, mimicking the natural effects of melatonin.

References

In Vitro Metabolism of Ramelteon-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Ramelteon-d3, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details the metabolic pathways, identifies the key enzymes involved, presents available quantitative data, and outlines experimental protocols relevant to the study of its biotransformation.

Introduction

Ramelteon is a hypnotic agent indicated for the treatment of insomnia characterized by difficulty with sleep onset. It undergoes extensive first-pass metabolism, leading to a low oral bioavailability of the parent drug. Understanding the in vitro metabolism of Ramelteon, and by extension its deuterated isotopologue this compound, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical settings. This compound is commonly used as an internal standard in bioanalytical methods for the quantification of Ramelteon and its metabolites due to its similar physicochemical properties. While the metabolic pathways are expected to be identical, the rate of metabolism may be slightly altered due to the kinetic isotope effect of deuterium substitution, a factor to consider in quantitative studies.

Metabolic Pathways of Ramelteon

The in vitro metabolism of Ramelteon is complex, involving both Phase I and Phase II biotransformations. The primary routes of metabolism include oxidation and subsequent glucuronidation.

Phase I Metabolism

Phase I metabolism of Ramelteon is primarily oxidative and mediated by the cytochrome P450 (CYP) enzyme system in the liver. This leads to the formation of several metabolites through various reactions including hydroxylation, carboxylation, and ring-opening of the furan ring.[1][2] In human liver microsomes, at least eight metabolites have been identified, formed through six distinct pathways, with hydroxylation being the predominant route.[3]

The major identified Phase I metabolites of Ramelteon are:

-

M-II (Hydroxylated Ramelteon): The major and pharmacologically active metabolite, formed by hydroxylation of the propionamide side chain.[1][2]

-

M-III: A carboxy-metabolite.[1]

-

M-IV: Formed by the hydroxylation of the M-III metabolite.[1][2]

The metabolic cascade is initiated by CYP enzymes, with subsequent oxidation of initial metabolites leading to a variety of products.

Phase II Metabolism

Following Phase I oxidation, Ramelteon and its primary metabolites undergo Phase II conjugation reactions, primarily glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion. The specific UGT isoforms involved in Ramelteon glucuronidation have not been fully elucidated in the reviewed literature.

Enzymes Involved in Ramelteon Metabolism

Cytochrome P450 Isoforms

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the key P450 isoforms responsible for the metabolism of Ramelteon.

-

CYP1A2: This is the major enzyme involved in the hepatic metabolism of Ramelteon.[2][3]

-

CYP2C Subfamily: This subfamily, including isoforms like CYP2C9 and CYP2C19, plays a significant, albeit secondary, role.[2][3]

-

CYP3A4: This isoform is involved to a minor extent in the hepatic metabolism of Ramelteon.[2][3]

The relative contribution of these enzymes to the overall hepatic metabolism of Ramelteon has been estimated as follows:

| Enzyme | Contribution to Hepatic Metabolism |

| CYP1A2 | ~49%[3] |

| CYP2C19 | ~42%[3] |

| CYP3A4 | ~8.6%[3] |

Quantitative Data on Ramelteon Metabolism

Quantitative analysis of Ramelteon metabolism reveals significant inter-individual variability and highlights the importance of the active metabolite, M-II.

Metabolite Exposure

The systemic exposure to the major active metabolite, M-II, is substantially higher than that of the parent drug, Ramelteon. In human serum, the exposure to M-II is approximately 20- to 100-fold greater than that of Ramelteon.[4] This is a critical consideration in understanding the overall pharmacodynamic effect of Ramelteon administration.

| Compound | Relative Exposure vs. Ramelteon | Pharmacological Activity |

| Ramelteon | 1x | Active |

| M-II | 20-100x[4] | Active |

| M-I, M-III, M-IV | - | Inactive or Negligible |

Enzyme Kinetics

Detailed enzyme kinetic parameters (Km and Vmax) for the formation of each specific metabolite by individual CYP isoforms are not extensively available in the public domain. However, the significant contribution of CYP1A2 and CYP2C19 suggests that these enzymes have a high affinity and/or capacity for Ramelteon metabolism.

Experimental Protocols

This section outlines a general experimental workflow for characterizing the in vitro metabolism of this compound using human liver microsomes and recombinant CYP enzymes.

Incubation with Human Liver Microsomes (HLM)

Objective: To determine the overall metabolic stability and profile of this compound in a complex enzyme system.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLM (e.g., final concentration of 0.5 mg/mL), potassium phosphate buffer, and this compound (e.g., final concentration of 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Reaction Phenotyping with Recombinant CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound and to determine the kinetics of metabolite formation by each enzyme.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Other materials as listed in section 5.1

Procedure:

-

Follow a similar procedure as described for HLM, but replace HLM with individual recombinant CYP enzymes (e.g., at a concentration of 10-50 pmol/mL).

-

Incubate this compound with each CYP isoform separately.

-

For enzyme kinetic studies, vary the concentration of this compound over a range (e.g., 0.1 to 100 µM) and measure the initial rate of metabolite formation.

-

Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax values for each metabolite formed by each enzyme.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and its metabolites.

General Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water containing a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

Specific MRM transitions for Ramelteon, its metabolites, and the deuterated internal standard (if different from the analyte) need to be optimized.

Conclusion

The in vitro metabolism of this compound is a multifaceted process predominantly driven by CYP1A2 and the CYP2C subfamily, leading to the formation of multiple metabolites, with M-II being the major and pharmacologically active species. Subsequent glucuronidation facilitates the excretion of these metabolites. While the overall metabolic pathways are well-characterized, a deeper understanding of the enzyme kinetics for each specific metabolic route would further enhance the predictive power of in vitro studies. The provided experimental protocols offer a robust framework for researchers to investigate the biotransformation of this compound and similar compounds. The use of this compound in such studies must account for the potential, albeit likely small, kinetic isotope effect on the rate of its metabolism compared to the non-deuterated parent drug.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

Ramelteon-d3 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ramelteon-d3, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document covers its chemical identity, supplier information, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Chemical Identity and Supplier Information

This compound is a stable isotope-labeled version of Ramelteon, used as an internal standard in pharmacokinetic studies and as a research chemical. There are two primary forms of deuterated Ramelteon available, each with a distinct CAS number.

Table 1: this compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| rac this compound | 1185146-24-0 | C₁₆H₁₈D₃NO₂ | 262.36[1][2] |

| This compound | 1432057-38-9 | C₁₆H₁₈D₃NO₂ | 262.36 |

Table 2: Supplier Information for this compound

| CAS Number | Supplier(s) |

| 1185146-24-0 | Santa Cruz Biotechnology[1], Simson Pharma[3], Pharmaffiliates[4], Clearsynth[5], Artis Standards[2] |

| 1432057-38-9 | MedChemExpress[6], Cleanchem[7], Chem-Space |

Mechanism of Action: Melatonin Receptor Agonism

Ramelteon exerts its therapeutic effects through selective agonism of the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.

-

MT1 Receptor Activation: Primarily associated with the promotion of sleep onset.

-

MT2 Receptor Activation: Believed to be involved in the phase-shifting effects on the circadian rhythm.

By activating these G-protein coupled receptors, Ramelteon mimics the effects of endogenous melatonin, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the regulation of the sleep-wake cycle.

References

- 1. scbt.com [scbt.com]

- 2. Ramelteon D3 [artis-standards.com]

- 3. Rac Ramelteon D3 | CAS No- 1185146-24-0 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Ramelteon using Ramelteon-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Accurate and precise quantification of Ramelteon in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides a detailed protocol for the quantitative analysis of Ramelteon in human plasma using a stable isotope-labeled internal standard, Ramelteon-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method accuracy and precision.

Mechanism of Action: Signaling Pathway

Ramelteon exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][4][5] The SCN is the body's primary circadian pacemaker, regulating the sleep-wake cycle.[1][5] By binding to and activating MT1 and MT2 receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the transition from wakefulness to sleep.[1][5] This mechanism of action is distinct from other hypnotic agents that typically target GABA receptors.[1][4]

References

- 1. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ramelteon - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

Application Note and Protocol for the Preparation of Ramelteon-d3 Solution for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ramelteon-d3, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the preparation of this compound solutions for use as an internal standard in LC-MS/MS assays.

Data Presentation

Table 1: Recommended Solvents and Concentration Ranges

| Parameter | Recommendation | Rationale/Reference |

| Primary Solvent | Methanol or Acetonitrile | Ramelteon is soluble in polar organic solvents. Methanol and acetonitrile are commonly used for sample preparation in Ramelteon bioanalysis.[1][2] |

| Stock Solution Concentration | 100 µg/mL - 1 mg/mL | A high concentration stock solution allows for minimal volume addition to biological samples, reducing matrix disruption. |

| Working Standard Concentration | 10 ng/mL - 100 ng/mL | This concentration range is typical for internal standards and aligns with the expected concentration of Ramelteon in clinical and preclinical studies.[3][4][5] |

| Final Concentration in Sample | 1 ng/mL - 10 ng/mL | The final concentration of the internal standard should be comparable to the analyte concentration in the middle of the calibration curve for optimal performance. |

Table 2: Mass Spectrometric Parameters for Ramelteon and a Putative this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ramelteon | 260.1 | 173.1 | User Determined |

| This compound (putative) | 263.1 | 176.1 | User Determined |

Note: The mass transitions for this compound are predicted based on a +3 Da shift from the parent compound. The optimal collision energy must be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

Materials and Equipment

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator

Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)

-

Accurately weigh 1 mg of this compound reference standard using a calibrated analytical balance.

-

Transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Add approximately 5 mL of methanol (or acetonitrile) to the flask.

-

Vortex and sonicate for 5-10 minutes to ensure complete dissolution of the standard.

-

Allow the solution to return to room temperature.

-

Add methanol (or acetonitrile) to the flask up to the 10 mL mark.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Transfer the stock solution to a clearly labeled amber glass vial for storage.

-

Store the stock solution at -20°C.

Protocol 2: Preparation of this compound Working Internal Standard Solution (100 ng/mL)

-

Allow the this compound stock solution (100 µg/mL) to equilibrate to room temperature.

-

Pipette 100 µL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

-

Add approximately 50 mL of 50:50 (v/v) methanol:water.

-

Vortex briefly to mix.

-

Add 50:50 (v/v) methanol:water to the flask up to the 100 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

This working solution is now ready for spiking into samples and calibration standards.

-

Store the working solution at 2-8°C when not in use. It is recommended to prepare fresh working solutions weekly.

Protocol 3: Spiking of Samples with this compound Working Solution

-

For a typical protein precipitation extraction, add a small, precise volume of the this compound working solution (e.g., 10 µL of 100 ng/mL) to the biological matrix (e.g., 100 µL of plasma or serum).

-

Vortex briefly to mix.

-

Proceed with the sample extraction procedure (e.g., protein precipitation with 3 volumes of cold acetonitrile).

Mandatory Visualizations

Caption: Workflow for this compound Solution Preparation and Sample Analysis.

Caption: Decision Pathway for Ensuring Complete Dissolution of this compound Stock.

References

- 1. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]

- 2. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]

- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Ramelteon in Human Plasma by LC-MS/MS for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It acts on the MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, which is the body's primary circadian pacemaker.[3][4] Unlike traditional hypnotics, Ramelteon shows no significant affinity for GABA receptors, which may contribute to its favorable safety profile and low potential for abuse.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for understanding its efficacy and safety. This involves quantifying the concentration of Ramelteon and its major active metabolite, M-II, in biological matrices over time.[3][5]

This document provides a detailed protocol for the sensitive and selective quantification of Ramelteon in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ramelteon-d3, a stable isotope-labeled version of the drug, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.

Mechanism of Action: Melatonin Pathway Regulation

Ramelteon mimics the action of endogenous melatonin, binding with high affinity to the MT1 and MT2 receptors located in the SCN.[3] Activation of these G-protein coupled receptors is believed to regulate the sleep-wake cycle, thereby promoting the onset of sleep.[4]

Caption: Ramelteon's mechanism of action in the SCN.

Analytical Method and Protocol

This protocol describes a robust LC-MS/MS method for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma. The procedure utilizes a simple and efficient protein precipitation step for sample preparation.

Experimental Workflow

The overall workflow for sample analysis is a streamlined process designed for high-throughput pharmacokinetic studies. It begins with plasma sample collection, followed by the addition of the internal standard, sample clean-up, and finally, instrumental analysis.

Caption: General workflow for plasma sample preparation and analysis.

Materials and Reagents

-

Analytes: Ramelteon, Ramelteon metabolite M-II

-

Internal Standard: this compound

-

Biological Matrix: Human plasma (K2-EDTA)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade

-

Buffers/Additives: Formic acid, Ammonium acetate

-

Water: Deionized water, 18 MΩ·cm or greater purity

Standard Solutions and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon, M-II, and this compound in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with 50:50 (v/v) methanol:water to create calibration standards and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve. A suggested range for Ramelteon is 0.05 - 30.0 ng/mL and for M-II is 1.00 - 250 ng/mL.[1]

-

Internal Standard Working Solution: Prepare a this compound working solution (e.g., 50 ng/mL) in methanol.

Sample Preparation Protocol (Protein Precipitation)

This protocol is based on a validated method for Ramelteon analysis.[1][6]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 200 µL of plasma into the corresponding labeled tubes.

-

Add 20 µL of the this compound internal standard working solution to every tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.[7][8]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following conditions are based on published methods and are a suitable starting point for method development.[1][6]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| LC System | UPLC/HPLC System |

| Column | Hedera ODS-2 (5 µm, 150 x 2.1 mm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic Acid in 10 mM Ammonium Acetate |

| Mobile Phase B | Methanol |

| Gradient | 85% B (Isocratic) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Value | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Ramelteon | 260.2 | 173.1 | | this compound (IS) | 263.2 | 173.1 | | M-II (Metabolite) | 276.2 | 217.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Method Performance and Data

The described analytical method has been validated and successfully applied to clinical pharmacokinetic studies.[1]

Method Validation Summary

Method validation demonstrates that the analytical procedure is accurate, precise, and reproducible for its intended purpose.

Table 3: Summary of Method Validation Parameters

| Parameter | Ramelteon | M-II (Metabolite) |

|---|---|---|

| Linearity Range | 0.0500 - 30.0 ng/mL | 1.00 - 250 ng/mL |

| Correlation (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL | 1.00 ng/mL |

| Intra- & Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (%RE) | Within ±15% | Within ±15% |

Data derived from a published clinical study.[1]

Human Pharmacokinetic Data

Following a single oral administration of Ramelteon, the plasma concentrations of the parent drug and its primary active metabolite, M-II, were determined.

Table 4: Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Ramelteon (Mean ± SD) | M-II (Metabolite) (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 4.50 ± 4.64 | 136 ± 36 |

| Tmax (h) | 0.8 ± 0.4 | 1.1 ± 0.5 |

| t½ (h) | 1.0 ± 0.9 | 2.1 ± 0.4 |

Data from a study in healthy Chinese volunteers after a single oral dose.[1]

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of Ramelteon and its active metabolite M-II in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol ensures reliable and accurate data, making this method highly suitable for demanding pharmacokinetic and bioequivalence studies in a drug development setting.

References

- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

Ramelteon-d3 protocol for standard curve generation

Application Notes and Protocols

Topic: Ramelteon-d3 Protocol for Standard Curve Generation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[1][2][3][4] Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.[5][6][7] This document provides a detailed protocol for the generation of a standard curve for Ramelteon using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

-

Ramelteon reference standard

-

This compound internal standard (IS)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions

2.1. Ramelteon Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Ramelteon reference standard.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

2.3. Ramelteon Working Solutions:

-

Prepare a series of working solutions by serially diluting the Ramelteon stock solution with a 50:50 mixture of methanol and water. The concentration of these working solutions will be used to spike into the control matrix to create the calibration standards.

2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL. This working solution will be added to all calibration standards, quality control samples, and unknown samples.

3. Preparation of Standard Curve and Quality Control Samples

3.1. Calibration Standards:

-

To a set of polypropylene tubes, add an appropriate volume of the control biological matrix (e.g., 200 µL of human plasma).[10][11]

-

Spike the matrix with the Ramelteon working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 30 ng/mL).[10][11][12]

-

Add a fixed volume of the this compound IS working solution (e.g., 10 µL of 100 ng/mL) to each tube.

-

Vortex mix for 30 seconds.

3.2. Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the standard curve in the same manner as the calibration standards.

4. Sample Preparation (Protein Precipitation)

-

To each tube containing the calibration standards, QC samples, and unknown samples, add a protein precipitation agent (e.g., 600 µL of acetonitrile).

-

Vortex mix vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized as needed.

5.1. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 column (e.g., Hedera ODS-2, 5 µm, 150 × 2.1 mm)[10][11] |

| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate in water[10][11] |

| Mobile Phase B | Methanol[10][11] |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 85% B.[10][11] |

| Flow Rate | 0.5 mL/min[10][11] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

5.2. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11] |

| Scan Type | Multiple Reaction Monitoring (MRM)[10][11] |

| MRM Transitions | To be determined by direct infusion of Ramelteon and this compound. |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | To be optimized for the number of concurrent MRM transitions. |

Data Presentation

Table 1: Example Standard Curve Concentrations

| Standard ID | Ramelteon Concentration (ng/mL) | This compound Concentration (ng/mL) |

| STD 1 | 0.05 | 5 |

| STD 2 | 0.1 | 5 |

| STD 3 | 0.5 | 5 |

| STD 4 | 1 | 5 |

| STD 5 | 5 | 5 |

| STD 6 | 10 | 5 |

| STD 7 | 20 | 5 |

| STD 8 | 30 | 5 |

Table 2: Example LC-MS/MS Parameters

| Parameter | Ramelteon | This compound |

| Precursor Ion (m/z) | To be determined | To be determined |

| Product Ion (m/z) | To be determined | To be determined |

| Collision Energy (eV) | To be determined | To be determined |

| Retention Time (min) | To be determined | To be determined |

6. Data Analysis

-

Integrate the peak areas for both Ramelteon and this compound for each standard, QC, and unknown sample.

-

Calculate the peak area ratio (Ramelteon peak area / this compound peak area) for each sample.

-

Generate a standard curve by plotting the peak area ratio versus the nominal concentration of Ramelteon for the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable.[2][8]

-

Use the regression equation to calculate the concentration of Ramelteon in the QC and unknown samples.

Visualization

Caption: Experimental workflow for Ramelteon standard curve generation.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy [air.unipr.it]

- 4. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. welchlab.com [welchlab.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ijariie.com [ijariie.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Mass Spectrometric Analysis and Fragmentation Pattern of Ramelteon-d3 for Bioanalytical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and application note for the analysis of Ramelteon and its deuterated internal standard, Ramelteon-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines a comprehensive bioanalytical method, including sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, it elucidates the mass spectrometry fragmentation patterns of both Ramelteon and this compound, supported by experimental data. This guide is intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry requiring a robust method for the quantification of Ramelteon in biological matrices.

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1] It acts with high affinity on the MT1 and MT2 receptors located in the brain's suprachiasmatic nucleus, which regulates the sleep-wake cycle. Unlike traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, which reduces the potential for abuse and dependence.

In quantitative bioanalysis by LC-MS/MS, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated analog of Ramelteon, serves as an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. This application note describes a complete LC-MS/MS workflow and details the fragmentation pathways of Ramelteon and this compound, providing the necessary parameters for setting up a quantitative assay.

Experimental Protocols

Materials and Reagents

-

Ramelteon reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (ACS grade)

-

Ammonium acetate (ACS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

This protocol is adapted from established methods for Ramelteon analysis in human plasma.[2][3]

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds to mix.

-

Add 600 µL of acetonitrile (or methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 85:15 methanol/water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Inject 5-10 µL into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following conditions are a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., Hedera ODS-2, 5 µm, 150 x 2.1 mm)[2] |

| Mobile Phase A | 0.1% Formic acid in 10 mM ammonium acetate in water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 85% B[2] (or a shallow gradient for improved peak shape, e.g., 70-90% B over 5 min) |

| Flow Rate | 0.5 mL/min[2] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Results: Fragmentation Pattern

Ramelteon Fragmentation

The fragmentation of Ramelteon was investigated using positive ion ESI-MS/MS. The protonated molecule [M+H]⁺ serves as the precursor ion at an m/z of 260.2. Experimental data reveals several major product ions resulting from collision-induced dissociation (CID).[2]

The key fragmentation pathways are proposed as follows:

-

Loss of Ethylketene (C₃H₄O, 56 Da): The most abundant fragmentation pathway involves the cleavage of the amide bond with a subsequent rearrangement, leading to the neutral loss of ethylketene. This results in the formation of the base peak product ion at m/z 204.1 .

-

Loss of Propanamide (C₃H₇NO, 73 Da): Cleavage of the bond between the ethyl linker and the indane core results in a neutral loss of propanamide, forming a stable vinyl-like ion at m/z 187.1 .

-

Loss of the Ethyl-Propionamide Side Chain (C₅H₁₁NO, 101 Da): This pathway involves the cleavage of the bond connecting the side chain to the tricyclic core, resulting in a highly stable aromatic ion corresponding to the core structure at m/z 159.1 .

This compound Fragmentation

For this compound, it is assumed that the three deuterium atoms are located on the terminal methyl group of the propionyl side chain (-CO-CH₂-CD₃). This modification results in a precursor ion [M+H]⁺ at m/z 263.2 . The fragmentation pattern is analogous to the parent compound, with key differences in fragments that retain the deuterated group.

A highly specific and robust MRM transition for this compound involves the formation of the deuterated acylium ion:

-

Formation of d3-Acylium Ion: Cleavage alpha to the nitrogen on the amide bond results in the formation of the [CD₃CH₂CO]⁺ ion at m/z 60.0 . This provides a clean, distinct signal from the unlabeled compound's corresponding fragment at m/z 57.0.

Summary of Quantitative Data

The following table summarizes the proposed MRM transitions for a quantitative bioanalytical assay of Ramelteon using this compound as the internal standard.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |

| Ramelteon | 260.2 | 204.1 | Ethylketene (C₃H₄O) | Primary Quantifier |

| 260.2 | 187.1 | Propanamide (C₃H₇NO) | Qualifier Ion 1 | |

| 260.2 | 159.1 | Ethyl-propionamide (C₅H₁₁NO) | Qualifier Ion 2 | |

| 260.2 | 57.0 | C₁₃H₁₈N (Side chain fragment) | Alternative Quantifier | |

| This compound | 263.2 | 60.0 | C₁₃H₁₅D₃N (Side chain fragment) | Primary Quantifier |

| 263.2 | 204.1 | d3-Ethylketene (C₃HD₃O) | Alternative Quantifier |

Note: The primary quantifier ions are selected for their high specificity and intensity.

Visualization of Fragmentation Pathways

The fragmentation pathways for Ramelteon and the proposed pathway for this compound are illustrated below.

Caption: Proposed fragmentation pathways.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Ramelteon in biological matrices using LC-MS/MS. The detailed experimental protocol offers a validated starting point for method development. The elucidated fragmentation patterns for Ramelteon, based on experimental data, and the proposed pathway for this compound enable the selection of specific and robust MRM transitions. The recommended transition of 260.2 → 204.1 for Ramelteon and 263.2 → 60.0 for this compound provides excellent selectivity and sensitivity for high-quality bioanalytical results.

References

- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for Ramelteon-d3

Welcome to the technical support center for the analysis of Ramelteon-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for Ramelteon and this compound analysis?

A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly used technique for the analysis of Ramelteon and its deuterated internal standard, this compound. This is due to the presence of basic nitrogen atoms in the molecule that can be readily protonated.

Q2: Why is a deuterated internal standard like this compound preferred for quantitative analysis?

A2: Deuterated internal standards are the gold standard for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.

Q3: Can I use a different internal standard if this compound is unavailable?

A3: While this compound is highly recommended, a structural analog can be used as an alternative. However, it is crucial to validate the method thoroughly to ensure that the analog behaves similarly to Ramelteon in terms of extraction recovery, chromatographic retention, and ionization response. Any differences can lead to inaccurate quantification.

Q4: What are the key considerations for sample preparation of plasma samples containing Ramelteon?

A4: Protein precipitation is a common and effective method for extracting Ramelteon from plasma samples.[1] Methanol is often used as the precipitation solvent. It is a simple and rapid technique that can provide good recovery. For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) can also be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal for this compound | 1. Incorrect MRM transition settings.2. In-source fragmentation.3. Poor ionization efficiency.4. Sample degradation. | 1. Verify the precursor and product ion m/z values for this compound.2. Optimize the cone voltage/declustering potential to minimize fragmentation in the ion source.3. Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to promote protonation.4. Prepare fresh standards and samples. |

| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Leaks in the LC or MS system. | 1. Use high-purity LC-MS grade solvents and flush the system thoroughly.2. Optimize the sample preparation method to remove interfering matrix components. Employ a divert valve to direct the early and late eluting components to waste.3. Perform a leak check on all fittings and connections. |

| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible sample solvent.3. Secondary interactions with the column stationary phase. | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |

| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column degradation. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.2. Prepare fresh mobile phases daily and ensure proper mixing if using a gradient.3. Replace the column if performance deteriorates. |

| Analyte and Internal Standard Peaks Do Not Co-elute Perfectly | Isotopic effect of deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte. | This is a known phenomenon. As long as the peak shapes are consistent and the integration is accurate for both analyte and internal standard, it should not significantly impact quantification. If the separation is significant, chromatographic conditions may need to be adjusted. |

Optimized Mass Spectrometer Settings for Ramelteon and this compound

The following table summarizes the recommended starting parameters for the analysis of Ramelteon and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. It is important to note that these parameters may require further optimization on your specific instrument.

| Parameter | Ramelteon | This compound |

| Precursor Ion (m/z) | 260.2 | 263.2 |

| Product Ion (m/z) | 173.1 | 176.1 |

| Collision Energy (eV) | 15 | 15 |

| Ionization Mode | ESI Positive | ESI Positive |

| Dwell Time (ms) | 100 | 100 |

Note: These values are suggested starting points and should be optimized for your specific instrument and experimental conditions.

Detailed Experimental Protocol

This protocol outlines a typical LC-MS/MS workflow for the quantification of Ramelteon in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Ramelteon and this compound reference standards

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98% purity)

-

Ammonium acetate

-

Human plasma (with appropriate anticoagulant)

2. Standard and Sample Preparation

-